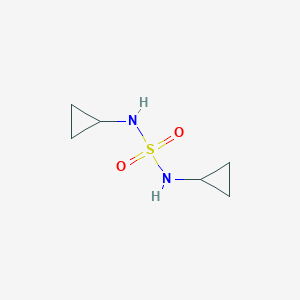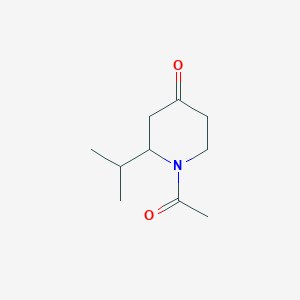
1-Acetyl-2-(propan-2-yl)piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-2-(propan-2-yl)piperidin-4-one is a derivative of piperidine, a six-membered heterocyclic amine Piperidine and its derivatives are widely used in the pharmaceutical industry due to their significant biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Acetyl-2-(propan-2-yl)piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of piperidine with acetyl chloride and isopropyl bromide under basic conditions. The reaction typically proceeds as follows:
Step 1: Piperidine is reacted with acetyl chloride in the presence of a base such as sodium hydroxide to form 1-acetylpiperidine.
Step 2: The resulting 1-acetylpiperidine is then reacted with isopropyl bromide in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Acetyl-2-(propan-2-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
1-Acetyl-2-(propan-2-yl)piperidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-acetyl-2-(propan-2-yl)piperidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and drug development.
1-Acetylpiperidine: A simpler derivative with similar chemical properties.
2-(Propan-2-yl)piperidine: Another derivative with potential biological activities.
Uniqueness
1-Acetyl-2-(propan-2-yl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetyl and isopropyl groups makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.
Propriétés
Numéro CAS |
919119-07-6 |
|---|---|
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
1-acetyl-2-propan-2-ylpiperidin-4-one |
InChI |
InChI=1S/C10H17NO2/c1-7(2)10-6-9(13)4-5-11(10)8(3)12/h7,10H,4-6H2,1-3H3 |
Clé InChI |
FPZBMNMXUQCCCC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC(=O)CCN1C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


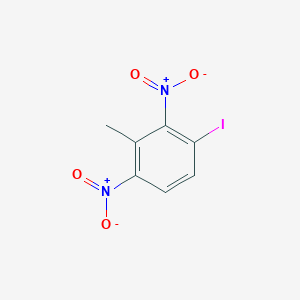

![5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14197376.png)
![N'-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide](/img/structure/B14197378.png)
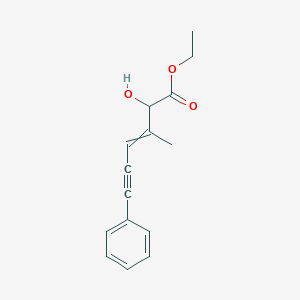


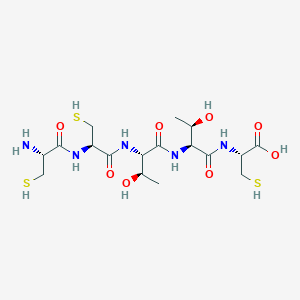
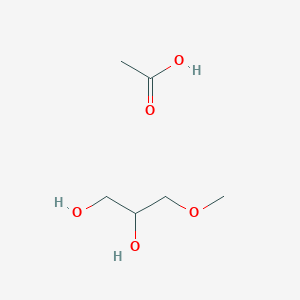
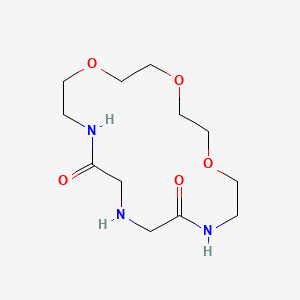
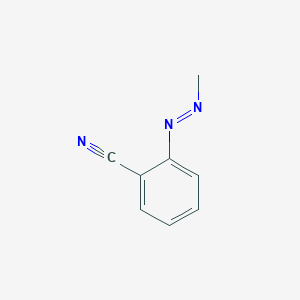
![N-(4-Methylphenyl)-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B14197432.png)
![Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]-](/img/structure/B14197440.png)
